6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Properties
CAS No. |
24464-11-7 |
|---|---|
Molecular Formula |
C15H16ClN |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13;/h1-7,10,16H,8-9,11H2;1H |
InChI Key |
DEPGDBCZOUBFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH2+]CC2=C1C=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Semi-Synthetic Method Starting from Boldine
A notable approach involves structural modification of the natural alkaloid boldine, as reported by Huang et al. (2003). The synthesis proceeds through four major steps:
- Solvolysis of 2-hydroxyaporphine : This step cleaves the aporphine nucleus to generate reactive intermediates.
- Ozonolysis of the C-9,10 double bond in the phenanthrene nucleus : This oxidative cleavage yields a key intermediate aldehyde.
- Pictet-Spengler cyclization : The aldehyde undergoes intramolecular cyclization to form the tetrahydroisoquinoline core with a phenyl substituent at the 6-position.
- Conversion to hydrochloride salt : Final isolation as the hydrochloride salt improves stability and handling.
This method is advantageous due to the use of a natural product precursor and relatively mild reaction conditions. The overall yield and purity depend on the efficiency of each step, particularly the ozonolysis and cyclization stages.
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Solvolysis | Hydrolysis | Acidic or neutral solvent | 2-hydroxyaporphine intermediate |
| Ozonolysis | Oxidative cleavage | Ozone, low temperature | Aldehyde intermediate |
| Pictet-Spengler cyclization | Cyclization | Acid catalyst, room temperature | 6-Phenyl-1,2,3,4-tetrahydroisoquinoline |
| Salt formation | Acid-base reaction | HCl in ethanol or water | Hydrochloride salt |
Multi-Step Synthetic Route via N-(2-Phenethyl) Benzamide Intermediate
A detailed synthetic procedure is described in a Chinese patent (CN103159677A), which outlines a multi-step synthesis starting from phenethylamine and benzoyl chloride or benzoic acid:
Step 1: Formation of N-(2-phenethyl) benzamide
Phenethylamine reacts with benzoyl chloride in aqueous sodium hydroxide at low temperature (below 10 °C) to form the benzamide intermediate with a 99% yield.Step 2: Cyclization to 1-phenyl-3,4-dihydroisoquinoline
The benzamide is treated with vanadium pentoxide and phosphorus oxychloride in toluene under reflux for 4 hours, followed by workup and extraction. The yield of this intermediate is approximately 86.7%.Step 3: Reduction to 1-phenyl-1,2,3,4-tetrahydroisoquinoline
The dihydroisoquinoline is further reduced using hydroboron reagents in alcohol solvents to afford the tetrahydroisoquinoline.Step 4: Conversion to hydrochloride salt
The free base is dissolved in water, adjusted to pH 8.5 with sodium hydroxide, stirred, filtered, and dried to obtain the hydrochloride salt with yields up to 95.2%.
This method is noted for its environmental advantages, including the avoidance of organic solvents in the initial step and reduced toxic byproducts due to controlled oxidation conditions.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amidation | Phenethylamine + benzoyl chloride, NaOH, 0-10 °C | 99 | High purity N-(2-phenethyl) benzamide |
| 2 | Cyclization (oxidative) | Vanadium pentoxide, phosphorus oxychloride, reflux in toluene | 86.7 | Formation of 1-phenyl-3,4-dihydroisoquinoline |
| 3 | Reduction | Hydroboron reagent, alcohol solvent | Not specified | Conversion to tetrahydroisoquinoline |
| 4 | Salt formation | Aqueous solution, pH adjustment to 8.5, filtration | 95.2 | Hydrochloride salt isolation |
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to isoquinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Formation of dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl ring and the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated tetrahydroisoquinolines.
Scientific Research Applications
Scientific Research Applications
The applications of 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be categorized into several key areas:
Medicinal Chemistry
- Therapeutic Potential : This compound has been investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia. Its interaction with the dopamine system suggests it may influence behaviors associated with reward-seeking and addiction .
- Neuroprotective Studies : Research indicates that this compound may exhibit neuroprotective properties against neurotoxic agents in cellular models .
Neuropharmacology
- Dopamine System Interaction : The compound has been shown to inhibit dopamine release in animal models, which may have implications for understanding its effects on addiction and mood disorders .
Organic Synthesis
- Building Block for Complex Molecules : It serves as a valuable building block in organic synthesis for creating complex organic molecules and natural product analogs .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound against methamphetamine-induced neurotoxicity in mice. Results indicated that pretreatment with the compound significantly reduced behavioral symptoms associated with dopamine release alterations .
Case Study 2: Therapeutic Applications in Parkinson's Disease
Research exploring the therapeutic potential of this compound for Parkinson’s disease highlighted its ability to modulate dopaminergic signaling pathways. The findings suggest that it may serve as a candidate for further drug development aimed at managing symptoms of this disorder .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: Modulates the activity of neurotransmitters like dopamine and serotonin, potentially offering neuroprotective effects.
Enzyme Inhibition: Inhibits enzymes such as monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Cell Signaling Pathways: Influences cell signaling pathways related to cell growth and apoptosis, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with structurally or functionally related tetrahydroisoquinoline derivatives:
Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Inferred formula based on structural analogs.
Key Findings
Substituent Position and Bioactivity: The position of substituents significantly impacts biological activity. For example, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-... exhibits potent analgesic effects due to electron-donating groups (dimethoxy, dimethylamino) enhancing receptor interactions . In contrast, 6-(trifluoromethyl)-... is primarily a synthetic intermediate, with the CF3 group improving metabolic stability . Papaverine, a natural alkaloid with multiple methoxy groups, acts as a smooth muscle relaxant but lacks analgesic properties, underscoring the importance of substituent selection .
Salt Forms and Solubility: Hydrochloride salts (e.g., 6-trifluoromethyl, 1-phenyl derivatives) improve aqueous solubility, facilitating intravenous or oral administration . Potassium or sodium salts (e.g., 1-phenyl derivatives) are used in pharmaceuticals like solifenacin for enhanced bioavailability .
Pharmacological Potency: The 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-...
Structural Analogs in Drug Development: 6-Chloro-1-phenyl-... and 5,7-dichloro-... derivatives serve as intermediates for anticholinergics or kinase inhibitors, demonstrating the versatility of halogenated tetrahydroisoquinolines .
Biological Activity
6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Ph-THIQ-HCl) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 6-Ph-THIQ-HCl, detailing its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
6-Ph-THIQ-HCl is characterized by its unique tetrahydroisoquinoline core with a phenyl group at the 6-position. Its molecular formula is C15H16ClN, and it has a CAS number of 1394040-95-9. The compound is part of the tetrahydroquinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Research indicates that 6-Ph-THIQ-HCl interacts with various cellular targets and influences several biochemical pathways. Notably, it affects cytochrome P450 enzymes , which are crucial for drug metabolism, and modulates signaling pathways related to cell proliferation and differentiation . Additionally, it exhibits neuroprotective effects and has shown antimicrobial activity against various pathogens .
Biological Activities
The biological activities of 6-Ph-THIQ-HCl can be summarized as follows:
- Neuroprotective Effects : Studies suggest that compounds similar to 6-Ph-THIQ-HCl can protect neuronal cells from damage caused by neurotoxic agents .
- Antimicrobial Activity : Preliminary findings indicate that this compound may inhibit the growth of certain bacteria and fungi .
- Modulation of Dopamine Release : Inhibition of dopamine release induced by methamphetamine has been noted, suggesting potential implications in treating substance use disorders .
Comparison of Biological Activities
Case Studies and Research Findings
- Neurotoxicity Assessment :
- Synthesis and Biological Evaluation :
- Structural Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction yields be improved?
- Methodology : Utilize reductive amination or Pictet-Spengler cyclization for core structure formation. Key variables include solvent polarity (e.g., methanol vs. dichloromethane), temperature (25–80°C), and catalyst selection (e.g., NaBH₃CN for selective reduction). Purification via recrystallization in ethanol/water mixtures improves yield (≥95%) and purity .
- Data Note : Analogous compounds like 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 215798-19-9) achieve >97% purity using similar protocols .
Q. Which analytical techniques are recommended for characterizing structural integrity and purity?
- Methodology :
- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% trifluoroacetic acid) and UV detection at 254 nm for quantification .
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ at m/z 321.09 for C₁₇H₁₇ClNO₂⁺) .
Q. How can structural contradictions in isoquinoline derivatives be resolved during characterization?
- Methodology : Combine X-ray crystallography (for solid-state conformation) with dynamic NMR to detect rotational barriers in substituents like phenyl or methoxy groups. Discrepancies between calculated and observed melting points (e.g., 280–285°C vs. experimental data) may indicate polymorphic forms .
Advanced Research Questions
Q. What experimental designs are critical for assessing stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (25–60°C) for 24–72 hours. Monitor degradation via HPLC-UV, identifying products like dehydroisoquinolines or hydrolyzed intermediates .
- Storage Recommendations : Store in light-resistant containers at controlled room temperature (20–25°C) to minimize photolytic decomposition .
Q. How can contradictory pharmacological data (e.g., receptor binding vs. functional assays) be reconciled?
- Methodology :
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with targets like adrenergic receptors. Compare binding energies with experimental IC₅₀ values .
- Functional Assays : Validate receptor activation/inhibition in cell lines (e.g., HEK293 transfected with α₁-adrenoceptors) using calcium flux assays .
Q. What strategies resolve discrepancies in enantiomeric purity during asymmetric synthesis?
- Methodology :
- Chiral HPLC : Employ Chiralpak AD-H columns with hexane/isopropanol gradients to separate enantiomers (e.g., (S)-(−)-6,7-Dimethoxy-THIQ derivatives) .
- Circular Dichroism (CD) : Confirm absolute configuration by correlating CD spectra with computational predictions .
Q. How are trace impurities identified and quantified to meet pharmacopeial standards?
- Methodology :
- LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions specific to byproducts (e.g., N-oxide derivatives).
- Reference Standards : Cross-validate against USP/EP monographs for tetrahydroisoquinoline analogs .
Q. What computational frameworks predict structure-activity relationships (SAR) for novel analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
